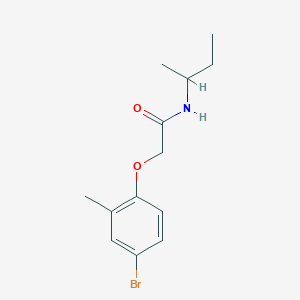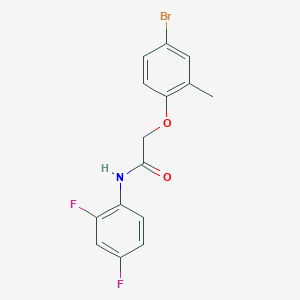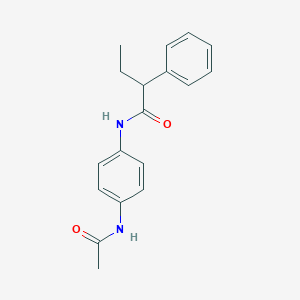![molecular formula C18H20N2O4S B297166 N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]acetamide](/img/structure/B297166.png)
N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]acetamide, also known as BMS-303141, is a novel small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin and leptin signaling pathways, making it a promising target for the treatment of type 2 diabetes and obesity.
作用机制
PTP1B is a negative regulator of insulin and leptin signaling pathways. It dephosphorylates key signaling molecules, including the insulin receptor and insulin receptor substrate 1, leading to decreased insulin and leptin signaling and impaired glucose homeostasis. N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]acetamide inhibits PTP1B activity by binding to the catalytic site of the enzyme, thereby preventing the dephosphorylation of key signaling molecules and enhancing insulin and leptin signaling.
Biochemical and Physiological Effects
This compound has been shown to improve glucose tolerance, insulin sensitivity, and body weight control in animal models of diabetes and obesity. In addition, this compound has been shown to reduce hepatic glucose production and improve lipid metabolism. These effects are mediated by the inhibition of PTP1B activity and the subsequent enhancement of insulin and leptin signaling.
实验室实验的优点和局限性
N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]acetamide is a highly selective and potent inhibitor of PTP1B, making it an ideal tool for studying the role of PTP1B in insulin and leptin signaling pathways. However, this compound has relatively low solubility in aqueous solutions, which can limit its use in certain experimental settings. In addition, the synthesis of this compound is complex and time-consuming, which can make it difficult to obtain large quantities of the compound.
未来方向
For the development of N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]acetamide include the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its therapeutic potential. In addition, the use of this compound in combination with other drugs targeting insulin and leptin signaling pathways may provide synergistic effects and enhance its therapeutic efficacy. Finally, the identification of new targets for this compound and the development of new compounds based on its structure may lead to the discovery of novel therapies for type 2 diabetes and obesity.
合成方法
The synthesis of N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]acetamide involves a multi-step process starting with the reaction of 3-acetylphenol with benzylamine to form N-(3-acetylphenyl)benzylamine. This intermediate is then reacted with methylsulfonyl chloride to form this compound. The final product is obtained after purification by column chromatography.
科学研究应用
N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]acetamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. In vitro studies have shown that this compound inhibits PTP1B activity, leading to increased insulin and leptin signaling and improved glucose homeostasis. In vivo studies in animal models of diabetes and obesity have demonstrated that this compound improves glucose tolerance, insulin sensitivity, and body weight control.
属性
分子式 |
C18H20N2O4S |
|---|---|
分子量 |
360.4 g/mol |
IUPAC 名称 |
N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]acetamide |
InChI |
InChI=1S/C18H20N2O4S/c1-14(21)16-9-6-10-17(11-16)19-18(22)13-20(25(2,23)24)12-15-7-4-3-5-8-15/h3-11H,12-13H2,1-2H3,(H,19,22) |
InChI 键 |
OZPOVDYWDRGSQN-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C |
规范 SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[2-(4-Chlorophenoxy)propan-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B297083.png)



![3-(4-Bromophenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B297093.png)






![2-phenyl-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B297104.png)
![N-[2-(butanoylamino)phenyl]-2-phenylbutanamide](/img/structure/B297106.png)

